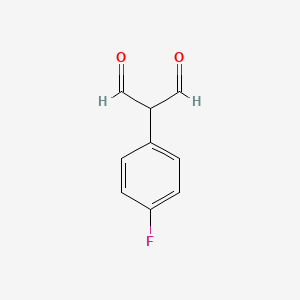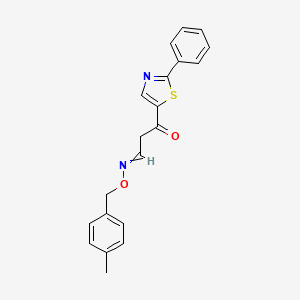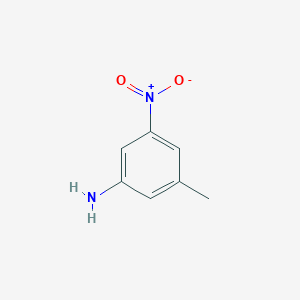
3-Methyl-5-nitroaniline
Descripción general
Descripción
Synthesis Analysis
A novel synthesis method for related compounds, specifically 3-aryl-2,6-dicyano-5-methylanilines, is described in one of the papers. This synthesis involves the reaction of nitrostyrenes with malononitrile in the presence of sodium carbonate in ethanol at room temperature, yielding the aromatic products in good yields . Although this method does not directly apply to 3-Methyl-5-nitroaniline, similar conditions could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of a related compound, 2-methyl-4-nitroaniline, has been analyzed in a crystalline complex with a self-complementary dinucleoside monophosphate . The nitroaniline molecules were found to stack above and below guanine-cytosine pairs in a duplex structure. While this does not provide direct information on 3-Methyl-5-nitroaniline, it suggests that nitroaniline derivatives can participate in stacking interactions with nucleic acids.
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of 3-Methyl-5-nitroaniline. However, the synthesis paper and the structural analysis of 2-methyl-5-nitroaniline salts suggest that nitroaniline compounds can form various salts and engage in hydrogen bonding, which could be relevant for understanding the reactivity of 3-Methyl-5-nitroaniline.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Methyl-5-nitroaniline are not directly discussed. However, the analysis of 2-methyl-5-nitroaniline salts provides insights into the hydrogen bonding patterns and the strength of these bonds in different salts . The IR spectra and Hirshfeld surface analysis indicate that molecules are connected by N-H...anion hydrogen bonds and C-H...ONO2 interactions. These findings could be extrapolated to suggest that 3-Methyl-5-nitroaniline may also form strong hydrogen bonds and have similar interaction patterns.
Aplicaciones Científicas De Investigación
-
Chemical Reduction of Nitroaniline
- Field : Environmental Science
- Application : Nitroaniline, a highly toxic pollutant, is released into aquatic systems due to unmanaged industrial development. The chemical reduction of nitroaniline using various nanocatalytic systems is one approach that has attracted interest .
- Method : The academic literature has focused on case studies involving silver (Ag) and gold (Au) nanoparticles, as these are the two most widely used materials for the synthesis of nanocatalytic assemblies .
- Results : The conversion of nitroaniline into a less harmful or useful counterpart is the need of the hour .
-
Synthesis of Dyes and Pharmaceuticals
- Field : Industrial Chemistry
- Application : Nitroaniline is excessively utilized in different industries as a raw material, including the synthesis of dyes, pharmaceutical products, gum inhibitors, antioxidants, poultry medicines, corrosion inhibitor, explosives, and pesticides .
- Method : The specific methods of application or experimental procedures vary depending on the specific industry and the product being synthesized .
- Results : The outcomes of these applications are the various products that are synthesized using nitroaniline as a raw material .
-
Synthesis of o-Phenylenediamine
-
Dyeing Process
- Field : Textile Industry
- Application : 3-Nitroaniline is used as a chemical intermediate for the dyes disperse yellow 5 and acid blue 29 .
- Method : The chemical is changed to other substances (dyestuffs and m-nitrophenol) during the dyeing process .
- Results : The outcomes of these applications are the various colors that are synthesized using 3-nitroaniline as a raw material .
-
Synthesis of Benzotriazoles
- Field : Industrial Chemistry
- Application : Nitroaniline is used in the synthesis of chemicals called benzotriazoles .
- Method : The specific methods of application or experimental procedures vary depending on the specific industry and the product being synthesized .
- Results : The outcomes of these applications are the various products that are synthesized using nitroaniline as a raw material .
-
Environmental Impact
- Field : Environmental Science
- Application : Nitroaniline is a non-biodegradable, chemically resistive, highly reactive noxious waste and a persistent pollutant . It is regularly released into aquatic reservoirs as the main component of the poorly treated industrial effluent .
- Method : Various methods for its conversion and removal have been explored .
- Results : The outcomes of these applications are the various methods that are developed to convert and remove nitroaniline from the environment .
Safety And Hazards
3-Methyl-5-nitroaniline is considered hazardous. It may cause damage to organs through prolonged or repeated exposure. It is toxic if swallowed, in contact with skin, or if inhaled . Safety measures include wearing protective gear, ensuring adequate ventilation, and avoiding ingestion and inhalation .
Direcciones Futuras
Propiedades
IUPAC Name |
3-methyl-5-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5-2-6(8)4-7(3-5)9(10)11/h2-4H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIJEXQVMORGQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30393710 | |
| Record name | 3-methyl-5-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-nitroaniline | |
CAS RN |
618-61-1 | |
| Record name | 3-methyl-5-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



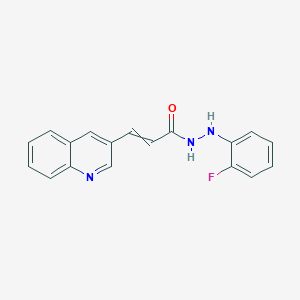
![(Z)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-[3-(trifluoromethyl)phenyl]-2-propenenitrile](/img/structure/B1307472.png)
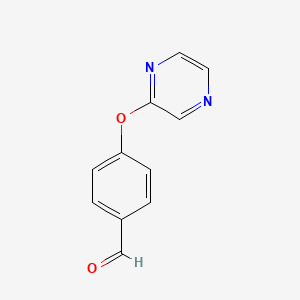
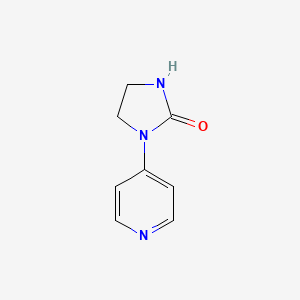
![6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B1307490.png)
![7-Fluoro-3-phenyl-2-{[3-(trifluoromethyl)anilino]methylene}-1-indanone](/img/structure/B1307491.png)
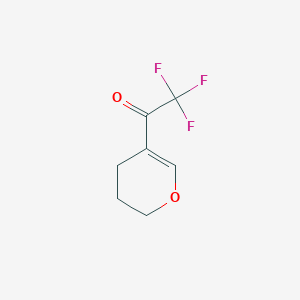
![(E)-1-[4-(3-fluoropropoxy)phenyl]-3-(4-phenoxyanilino)-2-propen-1-one](/img/structure/B1307495.png)
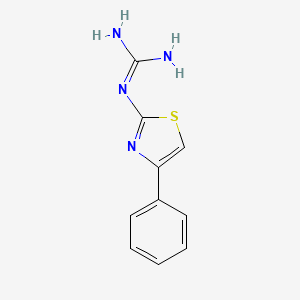
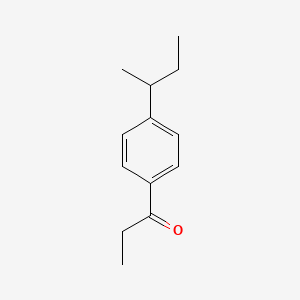
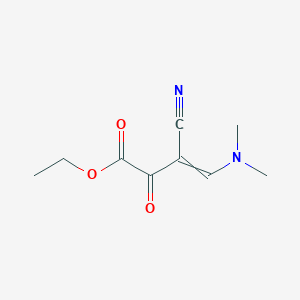
![4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-sulfonyl chloride](/img/structure/B1307502.png)
